3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,6,7-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-9(2)6-7-19-13(21)11-12(18(5)15(19)22)16-14-17(4)10(3)8-20(11)14/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFAHOYPSCAHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Purine Precursors
The imidazo[2,1-f]purine scaffold is typically built via cyclization reactions. A common approach involves condensing 4-nitroimidazole derivatives with orthoesters or aldehydes. For example:
- Starting Materials : Ethyl cyanoacetate and benzylurea are condensed to form 1-benzyl-6-amino-uracil.
- Dibromination and Cyclization : Treatment with N-bromosuccinimide (NBS) introduces bromine at C5, followed by cyclization with 4-methoxypyridine to yield pyrido[2,1-f]purine-2,4-dione.
- Functionalization : Alkylation at N3 with isopentyl bromide introduces the 3-isopentyl group.
Key Conditions :
- Solvents: Acetonitrile, dimethylformamide (DMF).
- Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotonation.
- Yields: 60–86% for cyclization steps.
Regioselective Alkylation
Sequential Methylation
Introducing methyl groups at positions 1,7,8 requires controlled alkylation:
- N1 Methylation : Treatment with methyl iodide in the presence of potassium carbonate.
- C7 and C8 Methylation :
Optimization Notes :
- Catalysts : Potassium iodide enhances reaction rates in SN2 alkylations.
- Temperature : 80–120°C for complete substitution.
- Yields : 70–90% per methylation step.
Isopentyl Group Installation
Nucleophilic Substitution at N3
The 3-isopentyl moiety is introduced via alkylation of a purine intermediate:
- Intermediate : 8-Bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione.
- Reagents : Isopentyl bromide, potassium carbonate, and potassium iodide in N-butyl acetate.
- Conditions : Reflux at 85–125°C for 4–8 hours.
Yield : 75–88% after purification.
Final Cyclization and Oxidation
Vilsmeier-Haack Reaction
Formylation of the imidazo ring using a Vilsmeier reagent (POCl3/DMF) ensures correct ring closure:
Oxidation to Dione
The diketone structure is achieved via oxidation with potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
Conditions :
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Notably:
- Anticancer Properties : Research indicates that imidazopurine derivatives can inhibit cell proliferation in various cancer cell lines. Studies have shown that 3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes in vitro. This positions it as a candidate for treating inflammatory diseases by potentially modulating pathways such as NF-kB signaling.
Enzyme Inhibition
The compound serves as a biochemical probe or inhibitor in enzymatic studies. Its structural characteristics allow it to interact with various enzymes, which could lead to the development of novel therapeutic agents targeting specific pathways involved in diseases.
Research has highlighted its potential bioactive properties beyond anticancer and anti-inflammatory effects. These include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Materials Science
In industrial applications, this compound is being explored for its utility in developing functional materials such as dyes for solar cells and other optical applications.
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating the biological activity of this compound. Here are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory Effects | Reduction in TNF-alpha levels in macrophage cultures treated with the compound. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of 3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences : Features a fluorophenylpiperazinylalkyl chain at the 8-position instead of isopentyl.
- Activity: Potent 5-HT1A/5-HT7 dual receptor ligand (Ki values in nanomolar range). Exhibited antidepressant activity at 2.5–5 mg/kg in the forced swim test (FST) and anxiolytic effects in the four-plate test . Lower inhibitory potency for PDE4B and PDE10A compared to serotonin receptor affinity .
- Metabolic Stability : Moderate lipophilicity (logP ~3.2) and stability in human liver microsomes .
3-Isopentyl-1,7,8-Trimethyl Derivative
- Structural Differences : Isopentyl group at the 3-position may enhance membrane permeability compared to arylpiperazinyl chains.
- Inferred Activity : Likely retains 5-HT1A/5-HT7 affinity due to conserved 1,7,8-trimethyl core but lacks fluorophenylpiperazine moiety, which is critical for 5-HT7 selectivity in Compound 3i .
PPARγ-Targeting Derivatives
CB11 (3-Butyl-1,6,7-trimethyl-8-(2-aminophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences: Butyl group at the 3-position and 2-aminophenyl substituent at the 8-position.
- Activity: PPARγ agonist with pro-apoptotic effects in NSCLC cells via ROS production and caspase-3 activation . No reported serotonin receptor activity, highlighting substituent-driven target divergence.
3-Isopentyl-1,7,8-Trimethyl Derivative
- Inferred Activity: The isopentyl chain may reduce PPARγ binding compared to CB11’s butyl-aminophenyl combination, favoring alternative targets like serotonin receptors.
Adenosine Receptor-Targeting Derivatives
1-Benzyl-8-Methoxy-3-Propylpyrido[2,1-f]Purine-2,4-Dione
- Structural Differences : Pyrido-purine core with benzyl and methoxy groups.
- Activity: Selective A3 adenosine receptor antagonist (Ki ~50 nM) .
- Key Contrast : The imidazo-purine scaffold in 3-isopentyl-1,7,8-trimethyl derivative lacks pyridine ring substitution, likely reducing A3 affinity.
Kinase Inhibitors and Anticancer Derivatives
Compound 65 (8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences : Aryl substitutions at 7- and 8-positions.
- Activity :
- Inferred Contrast : 3-Isopentyl derivative’s aliphatic chain may reduce kinase affinity compared to aryl-substituted analogs.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on alkyl chain contributions.
Biological Activity
3-Isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the class of imidazopurines. Its unique chemical structure suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in biochemical pathways. The following mechanisms have been identified:
- Phosphodiesterase Inhibition : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which is significant in regulating cyclic nucleotide levels in cells.
- Serotonin Receptor Modulation : It has been evaluated for its affinity towards serotonin receptors (5-HT), indicating potential antidepressant and anxiolytic effects.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
1. Antidepressant and Anxiolytic Effects
A study conducted on derivatives of imidazo[2,1-f]purine demonstrated that certain analogs exhibited significant antidepressant-like effects in animal models. The compound was particularly noted for its action on the forced swim test (FST) in mice, where it outperformed traditional anxiolytics like diazepam at certain dosages .
2. Enzymatic Inhibition
Research has indicated that this compound acts as a weak inhibitor of phosphodiesterases PDE4B and PDE10A. These enzymes are involved in the degradation of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes .
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a controlled experiment involving various imidazopurines including this compound, researchers found that specific derivatives exhibited notable reductions in depressive behaviors in rodent models compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of this compound. By utilizing human liver microsomes to assess metabolic stability and lipophilicity alongside enzyme assays for PDE activity, researchers confirmed that the compound's structural characteristics significantly influenced its inhibitory potency against phosphodiesterases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing imidazo[2,1-f]purine-2,4-dione derivatives, and how are reaction conditions optimized?
- Methodological Answer : The core scaffold is typically synthesized via cyclization reactions. For example, 8-substituted derivatives are generated by reacting bromoxanthine intermediates with α,ω-dibromoalkanes, followed by refluxing with amines to form 7,8-dihydroimidazo[1,2-f]purine-diones . Key steps include:
-
Wittig cyclization : Triphenylphosphine-mediated intramolecular cyclization of intermediates .
-
Sonogashira/Huisgen reactions : For introducing alkynyl or triazole substituents .
-
Optimization : Temperature (e.g., 65–80°C), solvent selection (DMF, tert-butanol/H2O), and catalyst systems (e.g., Pd(Ph3P)4, CuI) are critical for yield and purity .
Table 1 : Common Reaction Conditions for Derivative Synthesis
Reaction Type Reagents/Conditions Yield Range Key References Cyclization NaOMe, reflux 40–82% Sonogashira Coupling Pd(Ph3P)4, DMF, 80°C 49–58% Huisgen Azide-Alkyne CuI, sodium ascorbate, 65°C 55%
Q. How are structural and purity characteristics validated for these compounds?
- Methodological Answer :
- NMR/HRMS : Confirm regiochemistry and substituent placement (e.g., methyl groups at N1/N3 vs. N7/N8) .
- HPLC : Purity >95% is standard, with C18 columns and UV detection (λmax 300–302 nm) .
- Melting Points : Used to assess crystallinity and batch consistency (e.g., 168–235°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., isopentyl, trifluoromethyl) influence 5-HT1A receptor affinity and functional selectivity?
- Methodological Answer :
-
SAR Studies : Fluorine or trifluoromethyl groups at the phenylpiperazine moiety enhance 5-HT1A binding (Ki = 0.2–0.6 nM) by increasing hydrophobic interactions .
-
Functional Assays : Agonist vs. antagonist activity is determined via cAMP inhibition (EC50 = 10–100 nM) and β-arrestin recruitment assays .
-
Case Study : AZ-861 (3-CF3) shows stronger agonism than AZ-853 (2-F) due to improved receptor docking .
Table 2 : Substituent Effects on 5-HT1A Activity
Compound Substituent (Position) Ki (nM) Functional Activity AZ-853 2-F (Phenyl) 0.6 Partial Agonist AZ-861 3-CF3 (Phenyl) 0.2 Full Agonist
Q. What methodologies assess brain penetration and metabolic stability for in vivo studies?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predicts blood-brain barrier penetration (e.g., Papp > 4 × 10<sup>−6</sup> cm/s) .
- Microsomal Stability : Human/mouse liver microsomes quantify metabolic half-life (e.g., t1/2 > 60 min indicates stability) .
- Pharmacokinetic Profiling : Brain-to-plasma ratios (>0.3) confirm CNS availability, as seen with AZ-853 .
Q. How are off-target effects (e.g., α1-adrenolytic, sedative) evaluated during safety profiling?
- Methodological Answer :
- In Vitro Binding Panels : Screen for α1, muscarinic, and histamine H1 receptors to predict cardiovascular (e.g., hypotension) or anticholinergic effects .
- In Vivo Models :
- Forced Swim Test (FST) : Dose-dependent reduction in immobility time indicates antidepressant efficacy without motor impairment .
- Locomotor Activity : Sedation is measured via open-field test (e.g., AZ-861 induces mild hypoactivity at 10 mg/kg) .
- Lipid/Glucose Metabolism : Serum triglycerides and cholesterol are monitored after repeated dosing .
Q. What computational strategies guide the design of selective PDE4/10A inhibitors within this scaffold?
- Methodological Answer :
- Molecular Docking : Pyrimidinyl-piperazinyl derivatives (e.g., compound 4b) show PDE4B binding via hydrogen bonding with Gln<sup>443</sup> .
- QSAR Models : LogP values (2.5–3.5) correlate with PDE inhibition (IC50 = 100–500 nM) .
- Selectivity Filters : Avoid adenosine A2A receptor binding (Ki > 1 µM) to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
